

analytical methods for 5-bromo-N-cyclopropylfuran-2-carboxamide quantification

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Compound of Interest

Compound Name: 5-bromo-N-cyclopropylfuran-2-carboxamide

CAS No.: 352682-00-9

Cat. No.: B1270669

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Application Note & Protocol

Topic: Analytical Methods for the Quantification of **5-bromo-N-cyclopropylfuran-2-carboxamide**

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 5-bromo-N-cyclopropylfuran-2-carboxamide

5-bromo-N-cyclopropylfuran-2-carboxamide is a novel heterocyclic compound of interest in pharmaceutical development. Its unique structural motif, featuring a brominated furan ring coupled to a cyclopropyl carboxamide, suggests potential biological activity that warrants thorough investigation. As with any potential therapeutic agent, the journey from discovery to clinical application is underpinned by robust and reliable analytical methodologies. Accurate quantification of this compound in various matrices, from active pharmaceutical ingredients

(API) to complex biological fluids, is critical for pharmacokinetic studies, dose-response analysis, stability testing, and quality control.

This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to the development and validation of analytical methods for **5-bromo-N-cyclopropylfuran-2-carboxamide**. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. The protocols herein are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).^{[1][2][3][4][5]}

Part 1: Physicochemical Properties and Analytical Considerations

A foundational understanding of the physicochemical properties of **5-bromo-N-cyclopropylfuran-2-carboxamide** is paramount for methodical analytical development. While experimental data for this specific molecule is not extensively published, we can infer key characteristics from its structure and similar compounds.^{[6][7][8][9][10]}

- **Structure and Polarity:** The molecule possesses a moderately polar furan-carboxamide core, with the bromine atom and cyclopropyl group contributing to its lipophilicity. This balance of polarity makes it an ideal candidate for reversed-phase chromatography.
- **UV Absorbance:** The furan ring and carboxamide chromophores are expected to exhibit significant UV absorbance, likely in the range of 250-300 nm. This property is the basis for quantification by HPLC-UV.
- **Ionization Potential:** The amide group provides a site for protonation, making the molecule suitable for analysis by positive ion mode electrospray ionization (ESI) in LC-MS/MS. The presence of bromine also provides a characteristic isotopic pattern that can aid in identification.

Part 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique for the pharmaceutical industry, offering a balance of speed, robustness, and cost-effectiveness for assay and purity analysis of drug substances and products.

Rationale for Method Development

The primary objective is to develop a stability-indicating HPLC method that can separate **5-bromo-N-cyclopropylfuran-2-carboxamide** from potential impurities and degradation products. A C18 stationary phase is selected as the initial choice due to its versatility and wide applicability for moderately polar compounds. A gradient elution strategy will be employed initially to determine the optimal mobile phase composition, which can then be optimized for a faster isocratic analysis if appropriate.[\[11\]](#)

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Consumables:

- HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.
- Analytical-grade formic acid.

2. Preparation of Solutions:

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Sample Diluent: Acetonitrile/water (50:50, v/v).

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **5-bromo-N-cyclopropylfuran-2-carboxamide** reference standard and dissolve in 10 mL of sample diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	0-15 min, 40-90% B 15-17 min, 90% B 17-18 min, 90-40% B 18-25 min, 40% B
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL
Detection	UV at 275 nm

4. Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[\[3\]](#)[\[5\]](#)[\[12\]](#)

- Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.
- Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r^2) should be ≥ 0.999 .
- Accuracy: Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Mean recovery should be within 98.0% to 102.0%.
- Precision:

- Repeatability (Intra-day): Analyze six replicate injections of the standard solution. The relative standard deviation (RSD) should be $\leq 2\%$.
- Intermediate Precision (Inter-day): The analysis should be repeated on a different day by a different analyst. The RSD should be $\leq 2\%$.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
- Robustness: Intentionally vary parameters such as flow rate, column temperature, and mobile phase composition to assess the method's reliability.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the quantification of **5-bromo-N-cyclopropylfuran-2-carboxamide** in biological matrices such as plasma or urine, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.^{[13][14][15]}

Workflow for Bioanalytical Method Development



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Caption: Bioanalytical workflow for **5-bromo-N-cyclopropylfuran-2-carboxamide**.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Consumables:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm particle size).
- LC-MS grade acetonitrile, methanol, and water.
- LC-MS grade formic acid.
- Human plasma (or other relevant biological matrix).

2. Preparation of Solutions:

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a close retention time and similar ionization efficiency can be used. Prepare a stock solution of the IS in methanol.
- Calibration Standards and Quality Controls (QCs): Prepare stock solutions of the analyte in methanol. Spike appropriate volumes into blank biological matrix to prepare calibration standards (typically 8-10 non-zero concentrations) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

- To 100 μL of plasma sample (blank, standard, QC, or unknown), add 20 μL of the internal standard working solution.
- Add 300 μL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.

- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of mobile phase A/B (80:20, v/v).
- Vortex and transfer to an autosampler vial for injection.

4. LC-MS/MS Conditions:

Liquid Chromatography:

Parameter	Condition
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient	0-0.5 min, 10% B 0.5-3.0 min, 10-95% B 3.0-3.5 min, 95% B 3.5-3.6 min, 95-10% B 3.6-5.0 min, 10% B
Flow Rate	0.4 mL/min
Column Temp.	40 °C

| Injection Vol. | 5 µL |

Mass Spectrometry (illustrative parameters, require optimization):

Parameter	Condition
Ionization Mode	ESI Positive
MRM Transition	To be determined experimentally Example Precursor Ion [M+H] ⁺ : m/z Example Product Ion: m/z
Collision Energy	To be optimized
Dwell Time	100 ms
Source Temp.	500 °C

| IonSpray Voltage| 5500 V |

5. Method Validation: The bioanalytical method must be validated according to FDA and/or ICH M10 guidelines.^{[1][2][16][17][18]} Key parameters include:

- **Selectivity and Specificity:** Absence of interfering peaks in at least six different sources of blank matrix.
- **Calibration Curve:** Linearity, with acceptance criteria for back-calculated concentrations.
- **Accuracy and Precision:** Intra- and inter-day assessment using QC samples. Acceptance criteria are typically $\pm 15\%$ ($\pm 20\%$ at the Lower Limit of Quantitation, LLOQ).
- **Recovery and Matrix Effect:** To assess the efficiency of the extraction and the influence of the biological matrix on ionization.
- **Stability:** Freeze-thaw stability, short-term and long-term stability in matrix, and stock solution stability.

Part 4: Data Interpretation and Quality Assurance

Rigorous data analysis and adherence to quality assurance protocols are non-negotiable. For both HPLC-UV and LC-MS/MS, system suitability tests must be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically

involves injecting a standard solution and verifying parameters like retention time, peak area, tailing factor, and theoretical plates.

For bioanalytical studies, the inclusion of calibration standards and QC samples in each analytical batch is mandatory. The acceptance of an analytical run is contingent on the performance of these standards and QCs meeting the pre-defined criteria outlined in the validation plan.

Conclusion

The analytical methods detailed in this note provide a comprehensive framework for the robust quantification of **5-bromo-N-cyclopropylfuran-2-carboxamide**. The HPLC-UV method is well-suited for routine quality control and purity assessments of the drug substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications in drug development. The successful implementation of these methods, underpinned by rigorous validation in accordance with regulatory guidelines, will ensure the generation of high-quality, reliable data, thereby supporting the advancement of **5-bromo-N-cyclopropylfuran-2-carboxamide** through the pharmaceutical development pipeline.

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